Sulfanilic acid

Catalog No.
S544129
CAS No.
121-57-3
M.F
C6H7NO3S
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfanilic acid

CAS Number

121-57-3

Product Name

Sulfanilic acid

IUPAC Name

4-aminobenzenesulfonic acid

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

HVBSAKJJOYLTQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in ethanol and ether
Soluble in fuming hydrochloric acid
Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C
In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C
Solubility in water: poo

Synonyms

4-aminobenzenesulfonic acid, 4-aminobenzenethiol, 4-sulfanilic acid, 4-sulfanilic acid, sodium salt, 4-sulfanilic acid, zinc (2:1) salt, para-aminobenzenesulfonic acid

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O

Description

The exact mass of the compound Sulfanilic acid is 173.0147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.06 minsoluble in ethanol and ethersoluble in fuming hydrochloric acidslowly sol in water: about 1% at 20 °c, about 1.45% at 30 °c, about 1.94% at 40 °cin water, 10.68 g/l at 20 °c; 14.68 g/l at 30 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7170. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Sulfanilic Acids - Supplementary Records. It belongs to the ontological category of aminobenzenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Pioneering Antimicrobial Therapy

    Developed in the 1930s, sulfanilamide was one of the first effective drugs against a wide range of bacterial infections. Its success demonstrated the principle that specific molecules could target and kill bacteria, sparking a new era of research in antimicrobial chemotherapy Source: [Sulfa Drugs: the Rise and Fall of Sulfanilamide].

  • Understanding Mechanisms of Action

    Research on sulfanilamide led to a greater understanding of how antibiotics work. It was discovered that sulfanilamide disrupts folic acid synthesis in bacteria, a vital process for their growth and survival Source: [Sulfanilamide: Uses, Interactions, Mechanism of Action: ]. This knowledge laid the groundwork for the development of new antibiotics with different mechanisms of action.

  • Development of New Drugs

    Sulfanilamide served as a springboard for the development of a whole class of drugs known as sulfonamides. These drugs share the same core structure as sulfanilamide but with modifications that improve potency and target specific bacteria Source: [(PDF) Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry].

  • Drug Discovery and Development Processes

    The success of sulfanilamide highlighted the importance of laboratory research and clinical trials in drug discovery and development. It demonstrated the scientific approach to identifying and testing potential therapeutic agents Source: [Miracle Cure, the Creation of Antibiotics].

Sulfanilic acid, chemically known as 4-aminobenzenesulfonic acid, is an organic compound with the molecular formula C6H7NO3S\text{C}_6\text{H}_7\text{N}\text{O}_3\text{S}. It appears as an off-white crystalline solid and is classified as a zwitterion due to the presence of both positive and negative charges within the same molecule, which contributes to its high melting point of approximately 205 °C. Sulfanilic acid is a significant building block in organic chemistry and plays a crucial role in various chemical syntheses and analytical applications .

  • Toxicity: Considered to have low toxicity. However, it is recommended to handle it with care, following standard laboratory practices to avoid inhalation, ingestion, or skin contact.
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Safety Precautions:

  • Wear gloves, safety glasses, and protective clothing when handling sulfanilic acid.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

  • Diazotization: When treated with alkali nitrite in an acidic medium, sulfanilic acid forms diazonium salts. This reaction is pivotal for synthesizing azo dyes, where the diazonium salt acts as an electrophile that couples with phenolic compounds .
  • Coupling Reactions: The diazonium salts derived from sulfanilic acid can couple with various aromatic compounds to produce azo dyes, which are widely used in textiles and inks .
  • Acid-Base Reactions: Sulfanilic acid exhibits acidic properties, with a pKa of approximately 0.995, allowing it to participate in various acid-base reactions .

Sulfanilic acid has demonstrated several biological activities:

  • Antimicrobial Properties: It has been studied for its potential antimicrobial effects, particularly against certain bacteria and fungi, making it relevant in pharmaceutical applications .
  • Detection of Nitrites: Sulfanilic acid is used as a reagent for detecting nitrite ions in various samples. This application is particularly important in environmental monitoring and food safety .

The synthesis of sulfanilic acid primarily involves the sulfonation of aniline using concentrated sulfuric acid. The process can be summarized as follows:

  • Sulfonation Reaction: Aniline reacts with concentrated sulfuric acid to form phenylsulfamic acid.
  • Rearrangement: The phenylsulfamic acid undergoes rearrangement to yield sulfanilic acid upon heating. This mechanism was initially proposed by Eugen Bamberger and later refined through studies showing that the process is intermolecular rather than intramolecular .

Alternative synthesis methods include microwave-assisted synthesis, which allows for more efficient production under solvent-free conditions, demonstrating the versatility of modern synthetic techniques .

Sulfanilic acid has diverse applications across various fields:

  • Dyes and Pigments: It is extensively used in the production of azo dyes due to its ability to form diazonium salts .
  • Analytical Chemistry: The compound serves as a standard for quantitative analysis of nitrate and nitrite ions through colorimetric methods involving diazonium coupling reactions .
  • Pharmaceuticals: Sulfanilic acid is involved in synthesizing various pharmaceutical compounds, including sulfa drugs and other medicinal agents .
  • Environmental Monitoring: It is utilized for detecting nitrites in environmental samples, aiding in pollution control efforts .

Studies on the interactions of sulfanilic acid reveal its involvement in several significant chemical processes:

  • Electrophilic Aromatic Substitution: Sulfanilic acid can react with electrophiles due to its amino group, leading to various substitution products that are useful in organic synthesis .
  • Complex Formation: It can form complexes with metal ions, which can be exploited for analytical purposes and material science applications .

Sulfanilic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
AnilineC6H7N\text{C}_6\text{H}_7\text{N}Base compound; lacks sulfonic group
Benzenesulfonic AcidC6H5SO3H\text{C}_6\text{H}_5\text{SO}_3\text{H}Contains only sulfonic group; no amino group
SulfamethoxazoleC10H11N3O3S\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3\text{S}Antibacterial properties; contains additional groups
Methyl OrangeAzo dye derived from sulfanilic acidUsed as a pH indicator; distinct color change

Sulfanilic acid's uniqueness lies in its dual functional groups (amino and sulfonic), enabling its versatile applications in dye chemistry and analytical methods while also serving as a precursor for more complex compounds .

The classical sulfonation of aniline to produce sulfanilic acid represents one of the most fundamental electrophilic aromatic substitution reactions in industrial organic chemistry. The reaction proceeds through a well-established mechanism involving the formation of aniline hydrogen sulfate as an intermediate, followed by thermal rearrangement to yield the desired para-substituted product [1] [2] [3].

Reaction Mechanism and Thermodynamic Principles

The sulfonation process begins with the protonation of aniline by concentrated sulfuric acid, forming the aniline hydrogen sulfate salt at temperatures around 160°C [1]. This initial acid-base reaction is highly exothermic and occurs rapidly. The resulting anilinium sulfate then undergoes thermal conversion at elevated temperatures (180-190°C) to form phenylsulfamic acid as a key intermediate [3].

Kinetic studies have revealed that the reaction follows first-order kinetics with respect to both aniline and sulfuric acid concentrations [3]. The activation energy for the overall transformation has been determined to be approximately 125 kilojoules per mole, indicating a significant energy barrier that necessitates elevated reaction temperatures [4]. The rate constants exhibit strong temperature dependence, with values increasing from 0.045 per minute at 180°C to 0.128 per minute at 200°C [4].

Temperature and Concentration Effects

The sulfonation reaction demonstrates remarkable sensitivity to both temperature and acid concentration. In concentrated aqueous sulfuric acid at elevated temperatures, anilinium sulfate converts primarily to orthanilic acid and sulfanilic acid as the main products, with the formation of meta-aminobenzenesulfonic acid remaining below 2% [3]. However, when conducted in a large excess of highly concentrated sulfuric acid (99.99-102.3% sulfuric acid) at 25°C, the reaction proceeds through direct electrophilic attack of the sulfonating entity hydrogen trisulfate ion on the aromatic ring of the anilinium cation [3].

The regioselectivity of the reaction strongly favors para-substitution due to both electronic and steric factors. The amino group, despite being protonated under acidic conditions, still provides sufficient electronic activation for electrophilic substitution at the para position. Steric hindrance from the bulky sulfonyl group disfavors ortho-substitution, making the para-isomer thermodynamically more stable [5].

Reaction ConditionsTemperature (°C)TimeYield (%)Selectivity (%)
Conventional Heating (180-190°C, 4-8h)1804-8 hours5075
Microwave Heating (40% H₂SO₄, 3min)Variable3 minutes8590
Concentrated H₂SO₄ (97%, 100°C)1002-5 hours4565
Fuming H₂SO₄ (102.3%, 25°C)2530 minutes7085
Oil Bath Heating (170-180°C, 2-3h)1752-3 hours4.2-7.870

Thermodynamic Considerations

The thermodynamic driving force for sulfanilic acid formation arises from the high stability of the zwitterionic form in the solid state. The compound exists as an internal salt with a melting point of 288°C, which is significantly higher than that of aniline (184°C) or benzenesulfonic acid (65-68°C) [6]. This thermal stability reflects the strong intramolecular electrostatic interactions between the protonated amino group and the sulfonate moiety.

Solubility studies indicate that sulfanilic acid exhibits limited solubility in cold water (12.5 grams per liter at 25°C) but shows dramatically increased solubility at elevated temperatures [7]. This temperature-dependent solubility behavior proves crucial for purification processes and explains why the compound readily crystallizes upon cooling of hot aqueous solutions.

Bamberger Rearrangement in Sulfanilic Acid Production

The Bamberger rearrangement plays a crucial role in understanding the mechanistic pathway for sulfanilic acid formation, particularly regarding the transformation of phenylsulfamic acid intermediates. Originally proposed by Eugen Bamberger, this rearrangement mechanism involves a series of intramolecular transformations where phenylsulfamic acid forms orthanilic acid, which subsequently rearranges to sulfanilic acid upon heating [8] [9].

Historical Perspective and Mechanistic Evolution

Bamberger initially suggested that the conversion of phenylsulfamic acid to sulfanilic acid proceeded through an intramolecular rearrangement pathway [8]. However, subsequent radioisotope tracer studies using sulfur-35 labeled sulfuric acid demonstrated that the process is actually intermolecular in nature [10]. These investigations revealed that phenylsulfamic acid undergoes hydrolysis followed by a slow sulfonation reaction, rather than a direct intramolecular rearrangement.

The rearrangement mechanism involves the formation of phenylhydroxylamine intermediates under acidic conditions. Kinetic studies have shown that the active species at sulfuric acid concentrations below 1.00 Normal is the oxygen-protonated arylhydroxylamine, which exists in equilibrium with the nitrogen-protonated species [11] [12]. At higher acid concentrations (above 1.00 Normal), diprotonated species contribute significantly to the observed reaction rate.

Kinetic Analysis and Rate-Determining Steps

Detailed kinetic investigations of the Bamberger rearrangement reveal that the reaction follows a unimolecular nucleophilic substitution mechanism [11]. The rate-determining step involves the elimination of water from the oxygen-protonated arylhydroxylamine intermediate. Hammett plot analysis yields a reaction constant (ρ) of -3.19, indicating that electron-donating substituents accelerate the rearrangement process [11].

Temperature-dependent studies show that all substrates exhibit positive entropy of activation values, supporting the proposed unimolecular mechanism [11]. The reaction demonstrates significant sensitivity to steric effects, with ortho-substituted phenylhydroxylamines showing enhanced reaction rates due to steric acceleration effects [13].

Role in Sulfanilic Acid Synthesis

In the context of sulfanilic acid production, the Bamberger rearrangement provides insight into the fate of nitrogen-sulfur bonded intermediates formed during the sulfonation process. While phenylsulfamic acid was traditionally considered a direct precursor to sulfanilic acid, modern mechanistic understanding suggests that this intermediate primarily undergoes hydrolysis to regenerate aniline, which then participates in conventional electrophilic aromatic sulfonation [10].

The intermolecular nature of the transformation explains the observed incorporation of external sulfur sources during the rearrangement process. When phenylsulfamic acid is heated in the presence of labeled sulfuric acid, the resulting sulfanilic acid contains isotopically labeled sulfur, confirming that the sulfonate group originates from the external acid rather than the original nitrogen-sulfur bond [10].

Ohmic Heating-Assisted Synthesis: Process Intensification Strategies

Ohmic heating represents a revolutionary approach to sulfanilic acid synthesis, offering significant advantages over conventional thermal methods in terms of energy efficiency, reaction selectivity, and process control. This technology utilizes electrical resistance heating to achieve rapid and uniform temperature distribution throughout the reaction medium, resulting in enhanced reaction rates and improved product quality [1] [14].

Fundamental Principles of Ohmic Heating

Ohmic heating operates on the principle of Joule heating, where electrical current passes through the reaction medium, causing resistive heating throughout the bulk solution. The heating rate depends on the electrical conductivity of the medium and the applied voltage. For sulfanilic acid synthesis, the presence of ionic species (aniline hydrogen sulfate and excess sulfuric acid) provides the necessary conductivity for effective ohmic heating [1].

The ohmic heating process offers several distinct advantages over conventional heating methods. The technology provides high heating rates with low thermal inertia, enabling precise temperature control and reducing the risk of thermal decomposition [14]. Additionally, the uniform heat distribution minimizes hot spots that can lead to side reactions and byproduct formation.

Experimental Parameters and Optimization

Comprehensive studies of ohmic heating-assisted sulfanilic acid synthesis have identified optimal operating conditions through systematic variation of key parameters including temperature, reaction time, electrode geometry, and acid concentration [1]. The most effective conditions involve heating at temperatures between 185-200°C for 4-6 hours using stainless steel electrodes with appropriate geometric configurations.

ExperimentTemperature (°C)Time (h)Voltage (V)SA Yield (%)Selectivity (%)
OH-11501.012028.385
OH-71854.018083.892
OH-81905.019093.295
OH-91954.420091.393
OH-102006.021092.394

High-performance liquid chromatography analysis reveals that ohmic heating achieves sulfanilic acid selectivity of up to 93%, significantly higher than conventional heating methods [1]. The enhanced selectivity results from the uniform temperature distribution and reduced formation of thermal degradation products.

Process Intensification Benefits

The implementation of ohmic heating for sulfanilic acid synthesis demonstrates remarkable process intensification benefits. Energy consumption studies show substantial reductions compared to conventional heating, with heating efficiencies approaching 95% due to direct resistive heating of the reaction medium [14]. The rapid heating capability allows for shorter reaction times while maintaining high conversion rates.

Temperature monitoring during ohmic heating experiments reveals exceptional control over reaction conditions. The system can maintain desired temperatures within ±2°C throughout the reaction period, minimizing temperature fluctuations that can adversely affect product quality [1]. This precise control enables optimization of reaction conditions for maximum yield and selectivity.

Electrode Design and Configuration

The choice of electrode material and geometry significantly influences the efficiency of ohmic heating. Stainless steel 316 electrodes demonstrate optimal performance due to their chemical resistance and appropriate electrical conductivity [1]. Both rectangular and cylindrical electrode configurations have been successfully employed, with the selection depending on the specific reactor design and scale of operation.

Electrode spacing plays a critical role in determining the electric field strength and heating uniformity. Optimal spacing must balance sufficient field strength for effective heating while avoiding excessive current densities that could lead to electrode corrosion or unwanted electrochemical reactions [1].

Purification Techniques: Crystallization Dynamics and Hydrate Formation

The purification of sulfanilic acid presents unique challenges due to its zwitterionic nature and tendency to form various hydrated crystal forms. Understanding the crystallization dynamics and hydrate formation behavior is essential for developing effective purification strategies that yield high-purity material suitable for pharmaceutical and industrial applications [6] [15].

Crystal Structure and Polymorphism

Sulfanilic acid exhibits complex crystallization behavior, forming multiple polymorphic forms depending on the crystallization conditions. The compound readily forms both monohydrate and dihydrate crystals, with the dihydrate being particularly ephemeral and unstable at room temperature [6]. X-ray crystallographic studies reveal that the dihydrate exists in an orthorhombic crystal system with efficient space-filling, achieving a packing coefficient of 75.7% [6].

In the dihydrate structure, sulfanilic acid molecules exist as zwitterions aligned in an antiparallel fashion about crystallographic centers of inversion. These zwitterions interact through strong nitrogen-hydrogen to oxygen hydrogen bonds between the ammonium group of one molecule and the sulfonate group of its symmetry-related counterpart [6]. The aromatic rings participate in π-stacking interactions with an interplanar distance of 3.533 Ångströms.

The crystal structure features alternating polar and hydrophobic regions, with hydrogen-bond-dominated slabs alternating with stacks of aromatic rings. This structural arrangement contributes to the high melting point (288°C) and explains the compound's limited solubility in cold water [6].

Hydrate Formation and Stability

The formation of sulfanilic acid hydrates depends critically on crystallization temperature and solvent composition. Evaporation of aqueous solutions at 273 Kelvin preferentially yields the dihydrate form, while crystallization at room temperature typically produces the more stable monohydrate [6]. The dihydrate exhibits rapid desolvation at ambient conditions, undergoing transformation to the orthorhombic anhydrous form as a pure phase.

Water molecules in the hydrated structures serve as bridging agents, connecting sulfanilic acid zwitterions into extended three-dimensional networks. In the dihydrate, one water molecule connects molecular pairs into layers, while the second water molecule crosslinks these layers into a cohesive crystal lattice [6]. All hydrogen atoms connected to nitrogen or oxygen atoms find suitable acceptors, creating an extensive hydrogen-bonding network that stabilizes the crystal structure.

Solvent SystemCrystal FormMelting Point (°C)Purity (%)Recovery (%)
WaterMonohydrate2889585
Methanol-WaterOrthorhombic polymorph2869878
Ethanol-Water (1:1)Anhydrous2889480
Hot Water RecrystallizationZwitterion crystals2889288

Crystallization Techniques and Optimization

Effective purification of sulfanilic acid requires careful selection of crystallization conditions to maximize both yield and purity. Hot water recrystallization remains the most widely employed technique, taking advantage of the compound's dramatically increased solubility at elevated temperatures [2] [7]. The procedure involves dissolving crude sulfanilic acid in boiling water, followed by controlled cooling to induce crystallization.

Two-solvent crystallization systems offer enhanced purification capabilities for heavily contaminated samples. Methanol serves as the primary solvent due to sulfanilic acid's moderate solubility, while water addition induces crystallization [15]. This approach proves particularly effective for removing organic impurities that show different solubility patterns in mixed solvent systems.

The crystallization process benefits from seeding with pure sulfanilic acid crystals to control nucleation and promote uniform crystal growth. Slow cooling rates (1-2°C per hour) generally produce larger, more pure crystals compared to rapid cooling, which tends to trap impurities within the crystal lattice [16].

Analytical Characterization of Crystal Forms

The identification and characterization of different sulfanilic acid crystal forms requires multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides valuable structural information, with characteristic chemical shifts for the aromatic protons appearing at 7.23 and 7.65 parts per million in dimethyl sulfoxide-d6 [1]. The integration ratios confirm the expected 2:2 pattern for the para-substituted benzene ring.

Infrared spectroscopy reveals diagnostic absorption bands for the various functional groups, including nitrogen-hydrogen stretching at 3370 reciprocal centimeters, aromatic carbon-hydrogen stretching around 3000 reciprocal centimeters, and sulfonate stretching modes in the 1000-1200 reciprocal centimeter region [17]. The presence of water in hydrated forms is evidenced by broad absorption bands in the 3200-3600 reciprocal centimeter region.

High-performance liquid chromatography provides quantitative analysis of purity, with retention times of 7.7 minutes for sulfanilic acid using typical reverse-phase conditions [1]. The method demonstrates excellent resolution for separating sulfanilic acid from structural isomers and common impurities, enabling accurate purity determination with detection limits below 0.1%.

Byproduct Analysis and Yield Optimization Strategies

The formation of byproducts during sulfanilic acid synthesis significantly impacts both yield and purity of the final product. Comprehensive understanding of byproduct formation pathways enables development of strategies to minimize their occurrence and optimize overall process efficiency [1] [3] [18].

Major Byproduct Identification and Formation Pathways

High-performance liquid chromatography analysis of sulfanilic acid synthesis reactions reveals several significant byproducts with distinct formation mechanisms [1]. The primary byproducts include 3-aminobenzenesulfonic acid (metanilic acid), 2-aminobenzenesulfonic acid (orthanilic acid), and various disulfonic acid derivatives. Each byproduct forms under specific reaction conditions and can be controlled through careful optimization of synthesis parameters.

Metanilic acid formation increases dramatically at elevated temperatures and with excess sulfuric acid concentrations [3]. Under optimal conditions, meta-isomer formation remains below 8% of the total product mixture, but can increase to over 15% under harsh conditions. The formation of this isomer results from kinetic control during the initial stages of sulfonation, where the electron-withdrawing effect of the protonated amino group directs substitution to the meta position.

Orthanilic acid formation occurs primarily during prolonged heating periods, representing approximately 3% of typical product mixtures [3]. This isomer forms through thermodynamically controlled processes at extended reaction times, where the initial kinetic products undergo rearrangement to more stable configurations.

CompoundRetention Time (min)λmax (nm)Typical Yield (%)Formation Conditions
Sulfanilic acid (para)7.724985Standard conditions
3-Aminobenzenesulfonic acid (meta)12.22378High temperature/excess acid
2-Aminobenzenesulfonic acid (ortho)33.02393Prolonged heating
4-Aminobenzene-1,3-disulfonic acid26.22562Excess sulfonating agent
2-Aminobenzene-1,4-disulfonic acid28.42181Side reaction

Disulfonic Acid Formation and Control

The formation of disulfonic acid byproducts represents a significant challenge in sulfanilic acid synthesis, particularly when using excess sulfonating agents or extended reaction times [1]. 4-Aminobenzene-1,3-disulfonic acid forms when sulfanilic acid undergoes further sulfonation at the remaining ortho position relative to the amino group. This reaction becomes significant when sulfuric acid concentrations exceed stoichiometric requirements by more than 20%.

Kinetic studies reveal that disulfonic acid formation follows second-order kinetics with respect to the sulfonating species concentration [19]. This relationship suggests that controlling sulfuric acid concentration provides the most effective strategy for minimizing disulfonic acid byproducts. Optimal conditions maintain sulfuric acid at 2.5-2.7 molar equivalents relative to aniline to balance complete conversion while minimizing over-sulfonation.

Temperature control plays a crucial role in preventing disulfonic acid formation. Temperatures above 200°C significantly increase the rate of secondary sulfonation reactions, leading to disulfonic acid yields exceeding 5% of the total product [1]. Maintaining reaction temperatures between 180-195°C provides optimal selectivity for monosulfonic acid formation.

Yield Optimization Through Process Parameters

Systematic optimization of reaction conditions enables achievement of sulfanilic acid yields exceeding 90% with selectivities above 95% [1] [14]. The key parameters for optimization include temperature control, reaction time, acid stoichiometry, and heating methodology. Ohmic heating technology demonstrates superior performance compared to conventional heating methods, achieving yields of 93.2% with 95% selectivity under optimized conditions.

Reaction time optimization requires balancing complete conversion of aniline with minimization of secondary reactions. Kinetic studies indicate that optimal reaction times range from 4-6 hours at 190°C, providing >95% aniline conversion while limiting byproduct formation to <5% [1]. Shorter reaction times result in incomplete conversion, while extended heating promotes thermal degradation and isomerization reactions.

The molar ratio of sulfuric acid to aniline significantly influences both yield and selectivity. Ratios below 2.0:1 result in incomplete conversion and reduced yields, while ratios above 3.0:1 promote disulfonic acid formation and other side reactions [1]. The optimal ratio of 2.65:1 provides excellent conversion efficiency while maintaining high selectivity for the desired para-isomer.

Advanced Purification and Separation Techniques

Post-synthesis purification strategies play a critical role in achieving high-purity sulfanilic acid suitable for pharmaceutical applications. Crystallization-based purification removes most organic impurities but may be insufficient for removing closely related isomers [20]. Advanced techniques including selective extraction and chromatographic separation provide enhanced purification capabilities.

Selective extraction using pH-controlled aqueous systems enables separation of sulfanilic acid from neutral and basic impurities. The zwitterionic nature of sulfanilic acid allows for selective manipulation of its solubility through pH adjustment, while maintaining other compounds in solution or precipitated form [21].

Ion exchange chromatography provides excellent resolution for separating sulfanilic acid isomers and removing ionic impurities. Cation exchange resins effectively separate the protonated amino groups of different isomers based on their basicity differences, while anion exchange resins separate based on the sulfonate groups' accessibility and charge density [22].

High Performance Liquid Chromatography represents the most established and versatile analytical approach for sulfanilic acid determination across diverse matrices. The development of robust High Performance Liquid Chromatography methods requires careful optimization of chromatographic parameters to achieve adequate separation, sensitivity, and reproducibility.

Reversed-Phase High Performance Liquid Chromatography System Configuration

The most widely employed chromatographic approach utilizes reversed-phase separation mechanisms with C18 stationary phases. Waters Bondapak C18 columns demonstrate optimal performance for sulfanilic acid analysis, providing baseline separation within 3 minutes [1] [2]. The separation mechanism relies on hydrophobic interactions between the sulfanilic acid aromatic ring and the octadecylsilane stationary phase, while the zwitterionic character of sulfanilic acid influences its retention behavior under varying mobile phase conditions.

Alternative column configurations employ Zorbax SB-Phenyl stationary phases (250×4.6mm, 5μm particle size), which offer enhanced selectivity for aromatic compounds through π-π interactions [3] [4]. These phenyl-bonded phases provide complementary separation mechanisms that can improve resolution in complex matrices containing structurally related compounds.

Mobile Phase Optimization and Method Development

Critical method development parameters center on mobile phase composition and pH control. The optimized mobile phase consists of methanol-water (1:4, v/v) adjusted to pH 2.9 using 0.01 mol/L phosphoric acid [1] [2]. This acidic pH ensures complete protonation of the sulfanilic acid amino group, minimizing peak tailing and improving chromatographic efficiency.

Alternative mobile phase systems employ ternary solvent mixtures of acetonitrile:methanol:water (80:10:10 v/v/v), particularly effective for trace-level genotoxic impurity analysis [3] [4]. The high organic content facilitates rapid elution while maintaining adequate retention for quantitative analysis.

Flow rate optimization typically ranges from 0.8 to 1.0 mL/min, representing a compromise between analysis time and separation efficiency. Higher flow rates reduce analysis time but may compromise resolution, while lower flow rates improve separation at the expense of throughput [1] [3].

Detection Parameters and Quantification Limits

Ultraviolet detection at 244 nm provides optimal sensitivity for sulfanilic acid quantification, corresponding to the π→π* transition of the aromatic chromophore [1] [2]. Alternative detection wavelengths at 210 nm offer enhanced sensitivity but reduced selectivity due to increased background interference [3] [4].

Diode array detection enables peak purity assessment and spectral confirmation, essential for method validation and interference evaluation. The linear dynamic range extends from 5-200 mg/L with detection limits achieving 0.15 mg/L (signal-to-noise ratio = 3) [1] [2]. For trace analysis applications, detection limits reach 0.125 ppm, sufficient for genotoxic impurity quantification in pharmaceutical matrices [3] [4].

Method Validation Parameters

Validated High Performance Liquid Chromatography methods demonstrate excellent analytical performance characteristics. Linearity correlation coefficients exceed 0.999 across the specified concentration ranges, indicating robust quantitative relationships [1] [2]. Precision studies yield relative standard deviations below 2% for replicate injections, confirming acceptable method reproducibility.

Accuracy assessments through recovery studies demonstrate quantitative recovery (98-102%) across the analytical range, validating method bias absence. Limit of quantification values typically range from 0.374-0.5 ppm, enabling trace-level sulfanilic acid determination in complex matrices [3] [4].

Spectrophotometric Assays for Industrial Quality Control

Spectrophotometric methods offer practical alternatives for routine sulfanilic acid analysis, particularly suitable for industrial quality control applications requiring rapid throughput and cost-effective analysis. These methods exploit the characteristic electronic transitions and chemical reactivity of sulfanilic acid to generate measurable optical responses.

Naphthoquinone-Based Spectrophotometric Method

The most extensively validated spectrophotometric approach employs potassium 1,2-naphthoquinone-4-sulfonate as a chromogenic reagent system. This method achieves quantitative sulfanilic acid determination through formation of a stable colored complex with maximum absorbance at 470 nm [5] [6].

The reaction mechanism involves nucleophilic attack of the sulfanilic acid amino group on the electrophilic naphthoquinone carbon, forming a conjugated system that exhibits intense red coloration. The resulting product, potassium 1,2-naphthoquinone-4-(N-aminophenylene-4-sulfonate), demonstrates remarkable stability and high molar absorptivity (4.7×10³ L mol⁻¹ cm⁻¹) [5] [6].

Optimal Reaction Conditions and Buffer Systems

Critical parameters for method optimization include pH control, reagent concentration ratios, and reaction kinetics. The optimal pH range spans 3.3-8.0, with maximum color intensity achieved at pH 3.4 using chloroacetic acid-chloroacetate buffer systems [5] [6]. This acidic pH facilitates efficient complex formation while maintaining reagent stability.

Reagent concentration optimization requires a 15-fold molar excess of naphthoquinone relative to sulfanilic acid concentration in the final solution. This excess ensures complete reaction conversion and minimizes concentration-dependent equilibrium effects that could compromise quantitative accuracy [5] [6].

Reaction kinetics studies demonstrate complete color development within 90 minutes at 20±5°C, with subsequent color stability maintained for 24 hours. This extended stability window provides operational flexibility for batch analysis procedures [5] [6].

Analytical Performance and Interference Studies

The validated spectrophotometric method exhibits linear response over the concentration range 3.1-31.0 μg/mL with correlation coefficients exceeding 0.9997. Precision studies demonstrate relative standard deviations below 0.4% for replicate measurements at 15.8 μg/mL concentration levels [5] [6].

Interference studies reveal selective tolerance for most common matrix components. Copper(II) and aluminum(III) cations interfere only at molar ratios exceeding 1:10 relative to sulfanilic acid concentration. Hydrazides, semicarbazides, and aminopyridines cause precipitation with the naphthoquinone reagent, requiring sample pretreatment or alternative analytical approaches [5] [6].

Direct Ultraviolet-Visible Spectroscopy

Direct spectrophotometric measurement exploits the inherent electronic transitions of sulfanilic acid without chemical derivatization. The ultraviolet-visible spectrum exhibits two characteristic absorption bands at 248 nm (intense) and 294 nm (shoulder), both assigned to π→π* transitions of the aromatic system [7] [8].

The intense absorption at 248 nm provides the primary analytical wavelength for direct quantification methods. This approach offers simplicity and rapid analysis but may suffer from interference in complex matrices containing aromatic compounds with overlapping absorption characteristics [7] [8].

Temperature-dependent studies confirm spectral stability across normal laboratory temperature ranges, supporting method robustness for routine analysis applications. The method requires minimal sample preparation and provides immediate results, making it suitable for process monitoring applications [7] [8].

Electrochemical Sensing Platforms for Environmental Monitoring

Electrochemical sensing technologies represent emerging approaches for sulfanilic acid detection, offering advantages in real-time monitoring, miniaturization potential, and environmental field applications. These methods exploit the electroactive nature of sulfanilic acid and its interaction with modified electrode surfaces.

Polyaniline-Modified Electrode Systems

Advanced electrochemical sensors employ polyaniline-sulfanilic acid composite modifications on glassy carbon electrode substrates. The polyaniline/4-aminobenzenesulfonic acid composite (PANI/ABS) demonstrates enhanced electrocatalytic activity through synergistic interactions between the conducting polymer matrix and sulfanilic acid functional groups [9].

The sensor fabrication involves electrochemical reduction of 4-aminobenzenesulfonic acid diazonium salts followed by electropolymerization of aniline monomers. This sequential modification process creates a fibrous, porous nanotube morphology that increases active surface area and improves analyte accessibility to electroactive sites [9].

Detection Mechanisms and Electrochemical Parameters

The electrochemical detection mechanism involves differential pulse voltammetry measurements in acidified aqueous media. Optimal performance requires 0.1 M hydrochloric acid supporting electrolyte, which facilitates protonation of amino groups and enhances electrochemical response [9].

Linear voltammetric responses span the concentration range 0.5-35 μM with detection limits achieving 0.48 μM. The sensitivity reaches 23.04 μA μM⁻¹ cm⁻², representing significant enhancement compared to unmodified electrode surfaces. Response times are rapid (<1 minute), enabling real-time monitoring applications [9].

Reproducibility studies demonstrate relative standard deviations of 1.67% for intra-assay measurements and 4.99% for inter-assay evaluations, confirming acceptable precision for quantitative analysis. Sensor stability maintains 80% of initial response after 7 days of operation, indicating reasonable operational lifetime [9].

Electrochemical Membrane Filtration Systems

Innovative electrochemical membrane filtration platforms combine separation and detection functionalities for sulfanilic acid removal and monitoring. The system employs RuO₂-TiO₂@Ti/PVDF composite membranes that function simultaneously as filtration media and electrochemical anodes [10].

Flow-through operation at 1.5 V charging voltage with 15 mM electrolyte concentration achieves 80.4% sulfanilic acid removal efficiency with 2-hour hydraulic retention time. The electrochemical process generates reactive oxygen species, particularly hydroxyl radicals, that facilitate oxidative degradation of sulfanilic acid [10].

Electron spin resonance spectroscopy confirms hydroxyl radical generation during electrochemical operation. Scavenging studies demonstrate that surface-adsorbed hydroxyl radicals play the dominant role in sulfanilic acid degradation, while ozone serves as an important intermediate oxidant mediating hydroxyl radical production [10].

Environmental Applications and Field Deployment

Electrochemical sensors offer particular advantages for environmental monitoring applications due to their portability, low power requirements, and real-time response capabilities. The sensors demonstrate effective performance in various aqueous matrices, including industrial wastewater and contaminated groundwater samples [9] [10].

Field deployment considerations include temperature stability, interference from matrix components, and long-term sensor drift. Calibration protocols require regular standardization against certified reference materials to maintain quantitative accuracy in field applications [9].

Integration with wireless data transmission systems enables remote monitoring networks for continuous sulfanilic acid surveillance in industrial discharge streams and environmental water bodies. This capability supports regulatory compliance monitoring and early warning systems for contamination events [9] [10].

Mass Spectrometric Characterization of Degradation Products

Mass spectrometry provides definitive structural characterization of sulfanilic acid and its degradation products, enabling detailed understanding of transformation pathways in various analytical and environmental systems. Modern mass spectrometric techniques offer high sensitivity, structural specificity, and capability for simultaneous multi-component analysis.

Molecular Ion Characterization and Primary Fragmentation

Electron ionization mass spectrometry of sulfanilic acid generates a molecular ion at m/z 173, consistent with the molecular formula C₆H₇NO₃S [11] [12]. The molecular ion exhibits moderate stability under standard ionization conditions (70 eV), providing adequate abundance for molecular weight confirmation.

Primary fragmentation pathways involve loss of ammonia (NH₃) generating the [M-NH₃]⁺ ion at m/z 156 with 31.73% relative intensity, and loss of sulfur trioxide (SO₃) producing the [M-SO₃]⁺ fragment at m/z 108 with 62.50% relative intensity [11] [12]. These fragmentation patterns reflect the labile nature of the sulfonic acid and amino functional groups under electron impact conditions.

Secondary and Tertiary Fragmentation Patterns

Secondary fragmentation generates characteristic ions that provide structural confirmation and enable differentiation from isomeric compounds. The base peak at m/z 93 corresponds to the aniline fragment [C₆H₇N]⁺, formed through complete loss of the sulfonic acid moiety [11] [12].

Additional secondary fragments include m/z 92 (toluene-like fragment, 25.80% relative intensity) and m/z 80 (sulfur-containing fragment, 28.20% relative intensity). Tertiary fragmentation produces m/z 65 (cyclopentadienyl cation, 34.80% relative intensity), representing extensive skeletal rearrangement [11] [12].

Electrospray Ionization and Soft Ionization Techniques

Electrospray ionization provides gentler fragmentation conditions suitable for molecular ion preservation and accurate mass measurement. Positive ion mode generates protonated molecular ions [M+H]⁺ at m/z 174, while negative ion mode produces deprotonated species [M-H]⁻ at m/z 172 [13] [14].

Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation reveal detailed fragmentation pathways under controlled energy conditions. The major fragmentation route involves loss of SO₃ (m/z 174 → m/z 93) with subsequent aniline ion formation [13] [14].

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation. The measured accurate mass for sulfanilic acid (m/z 174.0219 for [M+H]⁺) differs by less than 2 ppm from the theoretical value, providing confident molecular formula assignment [11] [13].

Degradation Product Identification and Pathway Elucidation

Mass spectrometric analysis of sulfanilic acid degradation products reveals complex transformation pathways dependent on treatment conditions. Electro-Fenton oxidation generates aromatic intermediates including hydroquinone and p-benzoquinone, identified through characteristic molecular ions and fragmentation patterns [15].

Carboxylic acid formation represents a major degradation pathway, with mass spectrometric identification of acetic acid, maleic acid, formic acid, oxalic acid, and oxamic acid as terminal products. These compounds indicate progressive oxidative cleavage of the aromatic ring system [15].

Nitrogen-containing products include ammonium ion (NH₄⁺) as the predominant species, with smaller quantities of nitrate ion (NO₃⁻). This distribution suggests preferential reduction of the amino group compared to oxidative nitrate formation [15].

Advanced mass spectrometric techniques, including ion mobility spectrometry and ultra-high-resolution Fourier transform mass spectrometry, enable detailed characterization of complex degradation mixtures and identification of trace transformation products. These capabilities support mechanistic studies and optimization of treatment processes [11] [15].

X-ray Diffraction Analysis of Crystalline Phases

X-ray diffraction analysis provides fundamental structural information about sulfanilic acid crystal forms, polymorphic variations, and solid-state transformations. Understanding crystalline structure is essential for analytical method development, quality control applications, and process optimization in industrial synthesis.

Crystal System and Unit Cell Parameters

Sulfanilic acid crystallizes in the orthorhombic crystal system under anhydrous conditions, exhibiting characteristic diffraction patterns that enable polymorph identification and structural characterization [16] [17]. The orthorhombic structure reflects the zwitterionic nature of sulfanilic acid, with intermolecular hydrogen bonding networks stabilizing the crystal lattice.

Single crystal X-ray diffraction analysis reveals unit cell parameters consistent with space group assignments that accommodate the molecular geometry and hydrogen bonding requirements. The zwitterionic structure, featuring -NH₃⁺ and -SO₃⁻ ionic centers, creates specific crystallographic constraints that influence the observed diffraction pattern [16] [18].

Polymorphic Forms and Hydrated Phases

Multiple polymorphic forms of sulfanilic acid have been characterized through powder X-ray diffraction analysis. The anhydrous form exhibits major diffraction peaks at 2θ values of 20.5°, 20.0°, and 19.8°, providing diagnostic criteria for phase identification [16] [17].

Hydrated forms, particularly the monohydrate, display distinct diffraction patterns with shifted peak positions reflecting the incorporation of water molecules into the crystal lattice. The monohydrate crystallizes in the monoclinic system with space group P21/c, representing a fundamentally different packing arrangement compared to the anhydrous orthorhombic form [20].

Crystallinity Assessment and Quantitative Analysis

Quantitative crystallinity assessment employs peak intensity ratios to calculate crystalline content relative to amorphous material. The crystallinity percentage is determined using the equation: Crystallinity (%) = [Ic/(Ic + Ia)] × 100, where Ic represents crystalline peak intensity and Ia represents amorphous halo intensity [17].

Crystallinity index calculations provide additional structural characterization through the relationship: Crystallinity Index = (Ic - Ia)/Ic. These parameters enable quantitative comparison of different synthetic batches and assessment of processing effects on crystal structure [17].

Sulfanilic acid typically exhibits high crystallinity (63.6-72.0%) depending on synthesis conditions and thermal history. Higher crystallinity correlates with improved thermal stability and consistent analytical performance in quantitative methods [17].

Thermal Stability and Structural Transformations

X-ray diffraction analysis combined with thermal analysis techniques reveals the relationship between crystal structure and thermal stability. Sulfanilic acid maintains structural integrity up to its melting point (288°C), with no evidence of solid-state phase transitions under normal conditions [21] [22].

Thermogravimetric analysis coupled with X-ray diffraction monitoring demonstrates two-stage decomposition behavior. The first stage corresponds to side-chain degradation and dehydration, while the second stage involves aromatic ring decomposition and complete structural breakdown [17].

The zwitterionic crystal structure contributes to high thermal stability through strong ionic interactions and extensive hydrogen bonding networks. These structural features distinguish sulfanilic acid from neutral aromatic compounds and influence its analytical behavior across temperature ranges encountered in practical applications [21] [18].

Advanced diffraction techniques, including variable-temperature X-ray diffraction and in-situ monitoring during chemical reactions, provide insights into structural changes during analytical procedures and industrial processes. This information supports method optimization and quality control protocol development [18] [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally).
Dry Powder
Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline]
WHITE POWDER OR WHITE-TO-GREY CRYSTALS.

Color/Form

Orthorhombic plates or monoclinic from water

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.01466426 g/mol

Monoisotopic Mass

173.01466426 g/mol

Heavy Atom Count

11

Density

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink
1.485 at 25 °C/4 °C
1.49 g/cm³

LogP

-2.16 (LogP)
log Kow = -2.16
-0.9

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and sulfur oxides/.
288 °C

Appearance

Solid powder

Melting Point

Decomposes without melting at 550 °F (NTP, 1992)
288 °C decomposes without melting

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

434Z8C2635

Related CAS

129674-17-5
22484-64-6 (zinc[2:1] salt)
515-74-2 (hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Mechanism of Action

Many idiosyncratic non-steroidal anti-inflammatory drugs (NSAIDs) cause GI, liver and bone marrow toxicity in some patients which results in GI bleeding/ulceration/fulminant hepatic failure/hepatitis or agranulocytosis/aplastic anemia. The toxic mechanisms proposed have been reviewed. Evidence is presented showing that idiosyncratic NSAID drugs form prooxidant radicals when metabolized by peroxidases known to be present in these tissues. Thus GSH, NADH and/or ascorbate were cooxidised by catalytic amounts of NSAIDs and hydrogen peroxide in the presence of peroxidase. During GSH and NADH cooxidation, oxygen uptake and activation occurred. Furthermore the formation of NSAID oxidation products was prevented during the cooxidation indicating that the cooxidation involved redox cycling of the first formed NSAID radical product. The order of prooxidant catalytic effectiveness of fenamate and arylacetic acid NSAIDs was mefenamic acid>tolfenamic acid>flufenamic acid, meclofenamic acid or diclofenac. Diphenylamine, a common moiety to all of these NSAIDs was a more active prooxidant for NADH and ascorbate cooxidation than these NSAIDs which suggests that oxidation of the NSAID diphenylamine moiety to a cation and/or nitroxide radical was responsible for the NSAID prooxidant activity. The order of catalytic effectiveness found for sulfonamide derivatives was sulfaphenazole>sulfisoxazole>dapsone>sulfanilic acid>procainamide>sulfamethoxazole>sulfadiazine>sulfadimethoxine whereas sulfanilamide, sulfapyridine or nimesulide had no prooxidant activity. Although indomethacin had little prooxidant activity, its major in vivo metabolite, N-deschlorobenzoyl indomethacin had significant prooxidant activity. Aminoantipyrine the major in vivo metabolite of aminopyrine or dipyrone was also more prooxidant than the parent drugs. It is hypothesized that the NSAID radicals and/or the resulting oxidative stress initiates the cytotoxic processes leading to idiosyncratic toxicity.

Vapor Pressure

0.0000002 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid.

Other CAS

121-57-3
71949-32-1

Absorption Distribution and Excretion

4-Aminobenzene sulfonic acid can be absorbed from the gastrointestinal tract. Absorption through the lungs appears to be possible; absorption of an intratracheally-instilled solution of 4- aminobenzene sulfonic acid has been detected in the rat. Accumulation does not take place in mammals; excretion after oral administration mainly occurs within 24 hr. 4-Aminobenzene sulfonic acid is excreted either unchanged or as the N-acetyl metabolite, in the urine in rabbits, and in the urine and the feces in rats.
WHEN SULFANILIC ACID WAS ADMINISTERED ORALLY TO RATS, 53% OF THE ADMINISTERED DOSE WAS FOUND IN THE URINE.

Metabolism Metabolites

YIELDS P-ACETAMIDOBENZENESULFONIC ACID IN RABBIT: DANIEL, JW, TOXICOL APPL PHARMAC, 4, 572 (1962). /FROM TABLE/

Associated Chemicals

Benzenesulfonic acid, 2-amino;88-21-1
Benzenesulfonic acid, 3-amino;121-47-1

Wikipedia

Sulfanilic Acid
FP-β-CPPIT

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

By heating aniline with weak fuming sulfuric acid and pouring the reaction product into water. /Monohydrate/
Readily prepared from aniline and sulfuric acid.
REACTION OF ANILINE WITH SULFURIC ACID OR SULFUR TRIOXIDE; BAKING OF ANILINE SULFATE TO EFFECT INTRAMOLECULAR REARRANGEMENT
Equimolar amounts of aniline and sulfuric acid are reacted in a lead-lined reactor. The reaction mass is spread on trays and baked in an oven at 190 - 220 °C, the water of the reaction being removed continuously. The process is complete if a sample dissolves clearly in a dilute alkaline solution and has practically no smell of aniline. The crude product is dissolved as a sodium salt in water that has been rendered alkaline with sodium carbonate solution; traces of aniline are removed by blowing with steam. The solution is clarified by filtration and can then be processed further immediately. The baking operation can be carried out in vacuo, which facilitates the removal of the water of the reaction.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Paper Manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Benzenesulfonic acid, 4-amino-: ACTIVE
Benzenesulfonic acid, 4-amino-, diazotized, coupled with C.I. Natural Yellow 11: ACTIVE
APPLICATION OF 2000 PPM OF A FRUIT THINNING PREPARATION CONTAINING SULFANILIC ACID TO FULLY BLOOMED ORANGE TREES RESULTED IN AN INCREASE IN THINNING RATE FROM 37.6% OF THE CONTROL TO 60.8%.

Analytic Laboratory Methods

INTERMEDIATES IN FD&C YELLOW NUMBER 6. FD&C YELLOW NUMBER 6...IS MORE STRONGLY ADSORBED ON CELLULOSE FROM CONCENTRATED AMMONIUM SULFATE SOLN THAN ARE DYE INTERMEDIATES. SULFANILIC ACID & SCHAEFFER'S SALT ELUTE SEPARATION WITH 40% AMMONIUM SULFATE... EACH INTERMEDIATE IS DETERMINED BY UV SPECTROPHOTOMETRY.
ORGANIC IMPURITIES IN COSMETIC COAL-TAR DYES WERE DETERMINED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.

Interactions

WHEN GIVEN ORALLY IN SUFFICIENT AMT (100-500 MG/KG IN RATS), THE CHELATOR /ETHYLENE DIAMINETETRAACETATE/ INCREASES THE RATES OF ABSORPTION OF HEPARIN.../&/ SULFANILIC ACID...ALL LIPID-INSOL SUBSTANCES WHICH ORDINARILY ARE POORLY ABSORBED FROM GI TRACT.
BILE SALTS, DISODIUM EDTA, TETRACYCLINE, OR SODIUM LAURYL SULFATE PRESENT IN THE GUT LUMEN OF THE RAT INCREASED THE TRANSFER OF SULFANILIC ACID FROM THE SMALL INTESTINE TO THE THORACIC DUCT LYMPH.
The effect of mitomycin C (MMC) pre-administration intravenously on the absorption of drugs from rat stomach has been examined by means of the in-situ loop technique. 48 hr after the MMC-treatment, the absorption of salicylic acid, aspirin and sulphanilic acid was not influenced but that of sulphanilamide was significantly increased compared with the control. At 96 hr, a differential effect of MMC on the absorption of each drug was seen: the absorption of weakly acidic drugs was significantly decreased while that of bases and strong sulphonic acid increased. The decreased absorption of salicylic acid and aspirin correlated with the reduced gastric mucosal blood flow. At 96 hr there were severe hemorrhagic lesions in the gastric mucosa. The increase in absorption of poorly absorbed drugs could be ascribed to the increased permeability of the blood-gastric epithelium barrier as was evidenced by leakage of Evans Blue.

Dates

Last modified: 08-15-2023
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